CART (55-102) (rat)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CART (55-102) (rat) is a cocaine- and amphetamine-regulated transcript (CART) with potent appetite-suppressing activity . It is a satiety factor that inhibits normal and starvation-induced feeding. It is closely related to the actions of leptin and neuropeptide Y and blocks the neuropeptide Y-induced feeding response .

Synthesis Analysis

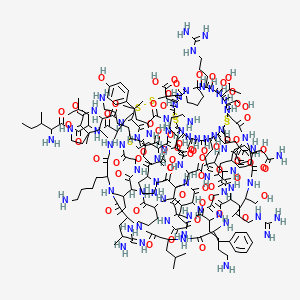

The synthesis of CART (55-102) involves the replacement of two Tyr residues at positions 58 and 62 in CART (55-102) by two Tyr (Me) or Phe (NO2) residues . The synthesized analogues, [Tyr (Me)58,62]CART55-102 and [Phe (NO2)58,62]CART55-102, were compared with the parent peptide for their in vivo inhibitory activity on food intake induced by NPY .Molecular Structure Analysis

The molecular weight of CART (55-102) (rat) is 5259.21 . Its formula is C 226 H 367 N 65 O 65 S 7 . The sequence is IPIYEKKYGQVPMCDAGEQCAVRKGARIGKLCDCPRGTSCNSFLLKCL, with modifications including disulfide bridges at 14-32, 20-40, and 34-47 .Chemical Reactions Analysis

The replacement of two Tyr residues at positions 58 and 62 in CART (55-102) by two Tyr (Me) or Phe (NO2) residues resulted in different anorectic activities . [Phe (NO2)58,62]CART55-62 exhibited 2-fold higher anorectic activity on the food intake induced by NPY as compared with the parent peptide . On the other hand, [Tyr (Me)58,62]CART55-102 exhibited less potent anorectic activity than the parent peptide .Physical And Chemical Properties Analysis

CART (55-102) (rat) is soluble to 1 mg/ml in water . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen

Regulation of Appetite and Feeding Behavior

CART (55-102) (rat): is known for its potent appetite-suppressing activity. It acts as a satiety factor, inhibiting both normal and starvation-induced feeding. This peptide is closely related to the actions of leptin and neuropeptide Y and can block the neuropeptide Y-induced feeding response . This makes it a significant subject of study for understanding and potentially treating conditions like obesity and eating disorders.

Modulation of Pain Transmission

Research has shown that CART (55-102) plays a role in modulating spinal nociceptive transmission, particularly during peripheral inflammation . It is not involved in acute nociception but has a regulatory effect on spinal pain transmission, which could be leveraged in developing new pain management therapies, especially for chronic pain conditions.

Anti-Hyperalgesic Effects

CART (55-102): has demonstrated anti-hyperalgesic effects by inhibiting dipeptidyl-peptidase 4 (DPP4) in astrocytes, which consequently reduces neuroinflammation in the rat spinal dorsal horn . This receptor-independent mechanism suggests potential therapeutic applications for CART (55-102) in treating hyperalgesia and related conditions.

Anxiety and Stress Behavior

Studies have indicated that CART (55-102) induces anxiety and stress behavior in rodents . Understanding how CART (55-102) influences these behaviors could lead to new insights into the treatment of anxiety disorders and stress-related conditions.

Receptor-Independent Mechanisms

The action of CART (55-102) has been shown to be receptor-independent, particularly in its regulatory mechanism in spinal nociceptive transmission and its relation to DPP4 . This unique characteristic broadens the scope of research into non-receptor mediated pathways for peptide action in the body.

Islet Hormone Secretion

CART (55-102): has been implicated in the regulation of islet hormone secretion and is expressed in the β-cells of type 2 diabetic rats . This suggests that CART (55-102) could play a role in the management of diabetes by influencing insulin secretion and glucose homeostasis.

Wirkmechanismus

Target of Action

CART (55-102) (rat) is a cocaine- and amphetamine-regulated transcript (CART) peptide . It is a potent appetite-suppressing agent, closely related to the actions of leptin and neuropeptide Y . It is involved in several physiological and pathological processes .

Mode of Action

CART (55-102) (rat) interacts with its targets to regulate feeding and induce anxiety and stress-related behavior . It inhibits normal and starvation-induced feeding and blocks the neuropeptide Y-induced feeding response . It is also involved in the regulation of energy homeostasis and interacts with several hypothalamic appetite circuits .

Biochemical Pathways

CART (55-102) (rat) is involved in the regulation of feeding behavior through its interaction with leptin and neuropeptide Y . It is also associated with the regulation of energy homeostasis . In the context of inflammation, it regulates spinal pain transmission .

Pharmacokinetics

It is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

CART (55-102) (rat) has an antihyperalgesic effect by inhibiting dipeptidyl-peptidase 4 (DPP4) in astrocytes and consequently reducing neuroinflammation in the rat spinal dorsal horn in a carrageenan-evoked inflammation model . It also significantly inhibits fasting-induced feeding of broiler chicks .

Action Environment

The action of CART (55-102) (rat) can be influenced by environmental factors such as the presence of inflammation . It is also worth noting that the suppressive effect on feeding is somewhat different between strains .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C226H367N65O65S7/c1-24-117(16)175(235)221(353)290-85-44-58-162(290)215(347)288-179(119(18)26-3)218(350)274-147(94-126-61-65-128(296)66-62-126)202(334)262-140(70-74-172(307)308)193(325)259-132(50-32-37-78-229)188(320)258-133(51-33-38-79-230)190(322)269-145(93-125-59-63-127(295)64-60-125)186(318)248-100-168(302)254-137(67-71-163(232)297)197(329)286-177(116(14)15)222(354)291-86-45-57-161(291)214(346)264-141(75-87-357-23)195(327)280-155-106-359-360-107-156-211(343)273-150(97-174(311)312)205(337)283-159-110-363-362-109-158(212(344)275-151(223(355)356)91-114(10)11)279-191(323)134(52-34-39-80-231)260-199(331)142(88-111(4)5)267-200(332)143(89-112(6)7)268-203(335)146(92-124-46-28-27-29-47-124)270-206(338)152(103-292)276-204(336)148(95-165(234)299)271-209(341)157(282-207(339)153(104-293)277-219(351)180(123(22)294)284-170(304)102-247-185(317)130(53-40-81-242-224(236)237)263-213(345)160-56-43-84-289(160)220(159)352)108-361-358-105-154(278-194(326)139(68-72-164(233)298)261-192(324)138(69-73-171(305)306)255-167(301)99-245-181(313)120(19)251-198(330)149(96-173(309)310)272-210(155)342)208(340)252-122(21)183(315)285-176(115(12)13)217(349)265-135(54-41-82-243-225(238)239)189(321)257-129(48-30-35-76-227)184(316)246-98-166(300)250-121(20)182(314)256-136(55-42-83-244-226(240)241)196(328)287-178(118(17)25-2)216(348)249-101-169(303)253-131(49-31-36-77-228)187(319)266-144(90-113(8)9)201(333)281-156/h27-29,46-47,59-66,111-123,129-162,175-180,292-296H,24-26,30-45,48-58,67-110,227-231,235H2,1-23H3,(H2,232,297)(H2,233,298)(H2,234,299)(H,245,313)(H,246,316)(H,247,317)(H,248,318)(H,249,348)(H,250,300)(H,251,330)(H,252,340)(H,253,303)(H,254,302)(H,255,301)(H,256,314)(H,257,321)(H,258,320)(H,259,325)(H,260,331)(H,261,324)(H,262,334)(H,263,345)(H,264,346)(H,265,349)(H,266,319)(H,267,332)(H,268,335)(H,269,322)(H,270,338)(H,271,341)(H,272,342)(H,273,343)(H,274,350)(H,275,344)(H,276,336)(H,277,351)(H,278,326)(H,279,323)(H,280,327)(H,281,333)(H,282,339)(H,283,337)(H,284,304)(H,285,315)(H,286,329)(H,287,328)(H,288,347)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,355,356)(H4,236,237,242)(H4,238,239,243)(H4,240,241,244) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBSYMBQWAWYIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)CC)N)CC(C)C)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C226H367N65O65S7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5259 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)